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cis-p-Mentha-1(7),8-dien-2-ol

Cat. No.: B3377824
CAS No.: 13544-59-7
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-VHSXEESVSA-N
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Description

Significance of Monoterpenoid Alcohols in Natural Products Chemistry

Monoterpenoid alcohols are a class of naturally occurring compounds that form a significant area of study in natural products chemistry. numberanalytics.com These molecules, which are components of essential oils, are known for their distinct aromas and flavors and have been utilized for centuries in traditional medicine and perfumery. numberanalytics.comuou.ac.in The structural diversity and biological activities of monoterpenoid alcohols make them a valuable source for the development of new pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net Their chemical structures, often containing multiple chiral centers and functional groups, present interesting challenges and opportunities for synthetic chemists. numberanalytics.commdpi.com

Overview of cis-p-Mentha-1(7),8-dien-2-ol: A Monoterpenoid of Distinct Research Interest

This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O. nih.gov It is a member of the p-menthane (B155814) class of monoterpenoids, which are characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl or isopropenyl group. nih.govhmdb.ca This specific isomer has the hydroxyl group at position 2 in a cis configuration relative to the isopropenyl group at position 4.

The compound is found in the essential oils of various plants, including those of the Cymbopogon genus. academie-sciences.frresearchgate.net Its presence in these natural sources has spurred research into its biosynthesis and potential applications. The unique structural features of this compound, including its two double bonds and chiral centers, make it a subject of interest for stereoselective synthesis and chemical modifications.

Scope and Focused Research Areas of the Outline for this compound

This article will provide a focused examination of the chemical and physical properties of this compound, including its spectroscopic data. It will also explore the methods for its chemical synthesis and its natural biosynthesis in plants. The reactivity of this compound and the synthesis of its derivatives will also be discussed.

Chemical and Physical Properties

The distinct chemical and physical characteristics of this compound are fundamental to its identification and application in research.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol. nih.gov Its structure consists of a cyclohexanol (B46403) ring with a methylidene group at position 2 and an isopropenyl group at position 5. The stereochemistry is defined as (1R,5S), indicating the spatial arrangement of the substituents on the chiral centers of the cyclohexane ring.

Molecular Weight and Formula

The molecular formula of this compound is C₁₀H₁₆O, and its molecular weight is 152.23 g/mol . nih.gov

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the molecule. While specific spectral data from academic literature is not readily available in the initial search, related compounds have been characterized using this technique. For instance, the ¹³C NMR data for a similar compound, (+)-p-mentha-2,8-diene-1-ol, has been reported with chemical shifts at δC (300 MHz, CHCl₃): 20.81, 24.82, 29.35, 36.63, 43.42, 67.47, 110.55, 132.23, 133.92, 148.22. google.com

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides mass spectral data for p-Mentha-1(7),8-dien-2-ol, which can be a useful reference. nist.gov The mass spectra of various menthadienol isomers, including those related to this compound, have been published to aid in their identification. tandfonline.com

Infrared Spectroscopy: Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group and bands corresponding to the C=C double bonds.

Synthesis and Natural Occurrence

The synthesis of this compound can be achieved through chemical methods, and it is also produced naturally in various plant species.

Chemical Synthesis

The synthesis of this compound and its isomers can be accomplished through various synthetic routes. One common method involves the photo-oxidation of (+)-limonene followed by reduction of the resulting hydroperoxides. tandfonline.com This process yields a mixture of six menthadienol isomers, which can then be separated. tandfonline.com Another approach involves the acid-catalyzed rearrangement of pinane (B1207555) epoxy diols. researchgate.net

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in the essential oils of several plants. It is a significant component of the leaf oil of Cymbopogon giganteus and has also been identified in Elyonurus hensii. academie-sciences.frresearchgate.net The biosynthesis of p-menthane monoterpenes, including isomers of menthadienol, originates from geranyl pyrophosphate. cncb.ac.cn In plants like Mentha (mint), geranyl diphosphate (B83284) is cyclized to form limonene (B3431351), which then undergoes a series of hydroxylation and other enzymatic reactions to produce a variety of p-menthane monoterpenoids. nih.gov While the specific enzymatic steps leading to this compound are not detailed in the provided search results, the general pathway involves limonene as a key intermediate. nih.govcsic.es

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group and the two carbon-carbon double bonds.

Reactions of the Hydroxyl Group and Double Bonds

The hydroxyl group can undergo typical alcohol reactions such as esterification to form acetates and other esters. ontosight.ai The double bonds can participate in addition reactions, such as hydrogenation, which would saturate the rings and side chains. Oxidation of the double bonds or the alcohol group can lead to a variety of other derivatives.

Synthesis of Derivatives

The synthesis of derivatives of this compound can be used to explore structure-activity relationships and to create new compounds with potentially useful properties. For example, the acetate (B1210297) derivative, cis-p-mentha-1(7),8-dien-2-yl acetate, is used in the fragrance and flavor industry. ontosight.ai The synthesis of a triol derivative of a p-mentha-1,8-diene has been achieved from (-)-verbenone, highlighting the potential for creating more complex structures from this scaffold. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B3377824 cis-p-Mentha-1(7),8-dien-2-ol CAS No. 13544-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVTXOFNJFHXOK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423894
Record name cis-p-Mentha-1(7),8-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-59-7
Record name cis-p-Mentha-1(7),8-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Context of Cis P Mentha 1 7 ,8 Dien 2 Ol

Distribution in Plant Species and Essential Oils

The monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol is a naturally occurring compound found in the essential oils of a variety of plant species. Its presence and relative abundance are key characteristics of the chemical profile of several aromatic plants, contributing to their unique aromas and potential ecological functions.

Occurrence and Relative Abundance in Cymbopogon Species

This compound is notably present in various species of the Cymbopogon genus, commonly known as lemongrasses. In Cymbopogon giganteus, it has been identified as a major constituent in the essential oil of the leaves, with reported concentrations of 19.4% in studies on plants from Benin. Other research on C. giganteus has also highlighted the significant presence of both cis- and trans-p-mentha-1(7),8-dien-2-ol. For instance, one study reported 16.5% of the cis isomer in the leaf oil.

The essential oil from the flowers of Cymbopogon densiflorus has been found to be particularly rich in this compound, with a reported concentration of 26%. In the leaf oil of the same species, the concentration was noted to be 11.1%.

Table 1: Relative Abundance of this compound in Cymbopogon Species

SpeciesPlant PartRelative Abundance (%)Geographic Origin
Cymbopogon giganteusLeaves19.4%Benin
Cymbopogon giganteusLeaves16.5%Not Specified
Cymbopogon densiflorusFlowers26%Not Specified
Cymbopogon densiflorusLeaves11.1%Not Specified

Presence in Essential Oils of Other Plant Genera

Beyond the Cymbopogon genus, this compound has been identified in the essential oils of several other plant genera, indicating a broader distribution in the plant kingdom.

In the dried galls of Quercus infectoria, this compound was identified as one of the major peaks during GC-MS analysis of the methanolic extract researchgate.net. The essential oil of blue tansy (Tanacetum annuum) has also been found to contain this compound, albeit in smaller quantities, with a reported concentration of 0.45%.

Furthermore, this compound is listed as a constituent of the essential oils of various Boswellia species, commonly known as frankincense nih.gov. While its presence is noted, specific quantitative data on its relative abundance in Boswellia oils is not extensively detailed in the available literature.

Interestingly, the essential oil from the peels of Citrus aurantifolia (lime) grown in South-West Nigeria was found to contain 5.8% of this compound oarjst.comresearchgate.net. There is currently no available data confirming the presence of this compound in the essential oils of Ammodaucus or Mentha species.

Table 2: Presence of this compound in Other Plant Genera

GenusSpeciesPlant PartRelative Abundance (%)
QuercusinfectoriaDried GallsPresent (Major Peak) researchgate.net
TanacetumannuumNot Specified0.45%
CitrusaurantifoliaPeels5.8% oarjst.comresearchgate.net
BoswelliaVarious speciesResinPresent nih.gov

Chemodiversity and Variability of this compound Profiles

The concentration and isomeric composition of p-menthane (B155814) derivatives, including this compound, can exhibit significant variation. This chemodiversity is influenced by a combination of factors, including the specific plant organ, the developmental stage of the plant, environmental conditions, and the genetic makeup of the individual plant and species.

Influence of Plant Organ and Developmental Stage on Concentration

The distribution of this compound can vary significantly between different organs of the same plant. As noted earlier, the essential oil from the flowers of Cymbopogon densiflorus contains a higher concentration (26%) of this compound compared to the leaf oil (11.1%). This suggests a potential role for this volatile in processes related to flowering, such as attracting pollinators or defending reproductive structures. While the influence of the specific developmental stage (e.g., pre-flowering, flowering, post-flowering) on the concentration of this compound is not yet extensively documented, it is a recognized factor in the variation of essential oil composition in many plant species.

Impact of Environmental Stressors on Isomer Composition

Environmental stressors can play a crucial role in altering the biosynthesis of monoterpenoids in plants. For example, studies on the grass Elyonurus hensii have shown that water stress can lead to a shift in the isomeric composition of p-menthadienols. Under dry conditions, the essential oil of this plant was found to have higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol. This suggests that plants may alter their biosynthetic pathways in response to environmental challenges, potentially producing compounds that offer protective benefits under stress conditions.

Genetic Factors Governing Intra-species and Inter-species Variation

The biosynthesis of monoterpenes, including p-menthane derivatives, is under genetic control. The presence and activity of specific enzymes, such as terpene synthases, dictate the production of the initial hydrocarbon skeletons, which are then further modified by other enzymes to produce a diverse array of compounds.

While the specific genes controlling the production of this compound have not been fully elucidated, research on related compounds in the Mentha genus has identified a number of genes that regulate the production of major essential oil components. This genetic framework provides the basis for the observed chemodiversity both within a single species (intra-species variation) and between different species (inter-species variation). The variation in the relative abundance of this compound among different Cymbopogon species and even between different chemotypes of the same species is a clear indication of this underlying genetic diversity.

Ecological Roles and Proposed Biological Functions in Plant Systems

This compound is a monoterpenoid alcohol found in the essential oils of a variety of plants. As a volatile organic compound, it plays a significant role in the interactions between plants and their environment. This compound is a constituent of the essential oils of numerous plants, where it co-exists with a complex mixture of other volatile compounds. Its identification and quantification are typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

The natural production of this compound has been identified in several plant species. For instance, it is a notable component in the essential oils of various Cymbopogon species, commonly known as lemongrasses. It has also been reported in Rhododendron tomentosum and Rhododendron groenlandicum. nih.gov Furthermore, studies have identified its presence in Quercus infectoria (Mazo Phal) and Mentha suaveolens L. researchgate.netnih.gov The concentration of this and related compounds can vary between different parts of the plant.

Table 1. Documented Natural Occurrence of this compound in Various Plant Species.

Plant SpeciesCommon NamePlant Part Analyzed
Cymbopogon densiflorus-Flowers
Cymbopogon martiniPalmarosa-
Cymbopogon nervatus-Inflorescence
Elyonurus hensii--
Mentha suaveolens L.Apple MintWhole plant, leaf, stem
Quercus infectoriaAleppo OakGalls
Rhododendron tomentosumMarsh Labrador Tea-
Rhododendron groenlandicumBog Labrador Tea-

Contribution to Plant Defense Mechanisms Against Biotic Stress

The presence of monoterpenoid alcohols like this compound in plant essential oils is often associated with defense against herbivores and pathogens. These compounds can act as antifeedants or toxins to insects and other herbivores, deterring them from feeding on the plant. The aromatic nature of these compounds can also inhibit the growth of bacteria and fungi, providing a chemical shield against microbial invaders.

Research has indicated that p-menthadienols, the class of compounds to which this compound belongs, are responsible for the antimicrobial, cytotoxic, and antiplasmodial activities of the essential oils in which they are found. researchgate.net For example, the essential oil of Cymbopogon densiflorus flowers, which contains this compound as a major component (26%), has been highlighted for its potential as a postharvest fungal control agent. researchgate.net

Furthermore, environmental stressors can influence the biosynthesis of these defensive compounds. A study on Elyonurus hensii demonstrated that water stress led to an increased concentration of cis- and trans-p-mentha-1(7),8-dien-2-ol. This suggests that under stressful conditions, the plant may allocate more resources to producing these compounds to enhance its defense capabilities.

In addition to their defensive roles, volatile organic compounds such as this compound are crucial for plant communication. The floral scent of many plants is a complex bouquet of volatile compounds designed to attract specific pollinators. By releasing these compounds, plants can signal their location and the availability of nectar rewards to insects and other animals that facilitate pollination.

Biosynthetic Pathways and Metabolic Transformations of Cis P Mentha 1 7 ,8 Dien 2 Ol

General Principles of Monoterpenoid Biosynthesis in Plants

Monoterpenoids are a diverse class of C10 natural products derived from the universal isoprenoid building blocks. nih.govmdpi.com Their synthesis is compartmentalized within plant cells, with the key steps occurring in the plastids. cam.ac.uktandfonline.com

All isoprenoids, including monoterpenoids, are synthesized from two fundamental five-carbon (C5) precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.govfigshare.comnih.gov Plants uniquely possess two distinct biosynthetic pathways to produce these precursors, which are segregated in different cellular compartments. nih.govnih.govresearchgate.net

The Mevalonate (B85504) (MVA) Pathway: Located in the cytoplasm, this pathway starts with the condensation of three molecules of acetyl-CoA. tandfonline.comnih.gov It is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. cam.ac.uk

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Housed in the plastids, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govpnas.org This pathway supplies the IPP and DMAPP necessary for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids). tandfonline.combiorxiv.org

Since cis-p-Mentha-1(7),8-dien-2-ol is a monoterpenoid, its carbon skeleton originates from IPP and DMAPP produced via the plastidial MEP pathway. tandfonline.com These C5 units are then condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate (B83284) Synthase (GPPS) to form the C10 compound Geranyl Pyrophosphate (GPP), the direct and universal precursor for all monoterpenes. nih.govpnas.orgresearchgate.net

PathwayCellular LocationStarting MaterialsPrimary End Products
Mevalonate (MVA) Pathway Cytosol / Endoplasmic ReticulumAcetyl-CoASesquiterpenes, Triterpenes, Sterols
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde-3-phosphateMonoterpenes, Diterpenes, Carotenoids

The conversion of the linear GPP molecule into the vast array of cyclic and acyclic monoterpene structures is catalyzed by a class of enzymes known as Terpene Synthases (TPSs), or monoterpene cyclases. cam.ac.ukresearchgate.netnih.gov These enzymes are responsible for creating the foundational carbon skeletons of the monoterpenoid family. acs.org

The catalytic mechanism of a monoterpene synthase typically involves several key steps:

Ionization: The process begins with the enzyme-mediated, metal-dependent cleavage of the pyrophosphate group from GPP. This generates a highly reactive geranyl carbocation. nih.govresearchgate.net

Isomerization: Due to the geometry of the C2-C3 double bond in GPP, direct cyclization is sterically hindered. The geranyl cation first isomerizes to a linalyl cation or its diphosphate equivalent. nih.govacs.org

Cyclization and Rearrangement: The tertiary linalyl cation is properly configured to undergo cyclization, typically forming a six-membered ring and yielding the α-terpinyl cation as a key intermediate. acs.orgnih.gov This cation can then undergo a cascade of further reactions within the enzyme's active site, including hydride shifts, rearrangements, and other cyclizations, which are tightly controlled by the specific architecture of the synthase. nih.govnih.gov

Termination: The reaction cascade is terminated by either deprotonation to form a stable olefin or by quenching with a water molecule to form an alcohol. researchgate.netnih.gov The specific product or mixture of products released is a characteristic feature of each individual terpene synthase. nih.gov

Specific Enzymatic Pathways Leading to this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of GPP and is followed by specific enzymatic modifications.

The biosynthesis of p-menthane (B155814) monoterpenoids, the structural class to which this compound belongs, is well-studied, particularly in plants of the Mentha (mint) genus. The generally accepted pathway commences with the cyclization of GPP. nih.gov

Formation of Limonene (B3431351): The first committed step is the conversion of GPP to the cyclic monoterpene (-)-(4S)-limonene, a reaction catalyzed by the enzyme limonene synthase (LimS). nih.govfrontiersin.org

Hydroxylation of Limonene: Following its formation, the limonene molecule serves as a substrate for subsequent enzymatic reactions. To produce a p-menthadienol, a hydroxyl group must be introduced onto the limonene backbone. This hydroxylation step is the key transformation leading to the various isomers of p-menthadienol.

The conversion of limonene into this compound requires a highly specific hydroxylation reaction.

Role of Cytochrome P450 Monooxygenases: The hydroxylation of terpene hydrocarbons is predominantly catalyzed by Cytochrome P450-dependent monooxygenases (CYPs). nih.gov These enzymes are known for their remarkable ability to activate inert C-H bonds and introduce oxygen with high regio- and stereoselectivity. nih.gov In the biosynthesis of menthol (B31143) in peppermint, a CYP enzyme, limonene-3-hydroxylase, specifically hydroxylates limonene at the C3 position. nih.gov For the formation of this compound, a different, highly specific CYP is required to catalyze hydroxylation at the C2 position of the p-menthane ring.

Stereospecificity: The "cis" designation of the final product refers to the specific spatial orientation of the hydroxyl group at C2 relative to the isopropenyl group at C4 of the cyclohexane (B81311) ring. This precise stereochemistry is dictated by the unique three-dimensional structure of the active site of the specific hydroxylase enzyme, which binds the limonene substrate in a constrained orientation, exposing only the C2 position for hydroxylation from a specific face of the molecule.

The structural diversity among p-menthadienol isomers found in nature, such as in the essential oils of Cymbopogon giganteus and Elyonurus hensii, arises from the action of different enzymes on a common precursor. nih.govbotanyjournals.com A comparative analysis highlights the role of enzymatic specificity in generating this chemical diversity from the limonene intermediate.

The key difference in the biosynthetic pathways of these related compounds lies in the regio- and stereospecificity of the Cytochrome P450 monooxygenases that hydroxylate the limonene scaffold.

CompoundPosition of HydroxylationLikely Enzymatic Step
This compound C2Hydroxylation of limonene by a specific C2-hydroxylase.
trans-p-Mentha-1(7),8-dien-2-ol C2Hydroxylation of limonene by a C2-hydroxylase with opposite stereoselectivity to the cis-forming enzyme.
cis-p-Mentha-2,8-dien-1-ol C1Hydroxylation of limonene by a specific C1-hydroxylase.
trans-p-Mentha-2,8-dien-1-ol C1Hydroxylation of limonene by a C1-hydroxylase with opposite stereoselectivity to the cis-forming enzyme.

This comparison illustrates that a "Limonene→p-Menthadienol" synthase does not exist. Instead, a suite of distinct hydroxylase enzymes has evolved, each capable of acting on the common limonene substrate to produce a specific hydroxylated isomer, thereby contributing to the complex profile of monoterpenoids found in a particular plant species.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound in plants is governed by a series of enzymatic reactions, the expression of which is under tight genetic control. The general pathway for p-menthane monoterpenes, to which this compound belongs, originates from geranyl pyrophosphate (GPP), a universal precursor for monoterpenes. botanyjournals.com

The biosynthesis of p-menthane monoterpenoids commences with the cyclization of Geranyl diphosphate. botanyjournals.com In plants such as those from the Mentha genus, GPP is first converted to limonene. This foundational step is catalyzed by a class of enzymes known as terpene synthases (TPS).

Following the formation of the limonene backbone, a series of modifications, primarily hydroxylations, are required to produce the various p-menthane monoterpenoids. While the specific genes responsible for the direct conversion of intermediates to this compound are not extensively detailed in current literature, it is understood that enzymes such as cytochrome P450 monooxygenases (CYPs) are critical for the hydroxylation steps that characterize this family of compounds. The precise identification and characterization of the specific hydroxylase that acts on a limonene-derived substrate to yield this compound remains an area for further research.

Table 1: Key Compounds in the Putative Biosynthetic Pathway

Compound Name Role in Pathway
Geranyl diphosphate Primary precursor
Limonene Key intermediate

Detailed transcriptomic and proteomic analyses specifically focused on the biosynthetic pathway of this compound are not widely available. Such studies are essential for a comprehensive understanding of how the expression of relevant biosynthetic genes (like TPS and CYPs) is regulated. These analyses would typically involve comparing the gene and protein expression profiles in plant tissues with high versus low production of the compound. This approach allows researchers to identify candidate genes and regulatory factors involved in controlling the flux through the metabolic pathway, ultimately leading to the synthesis of this compound.

Metabolic Fate and Biotransformation in Biological Systems (excluding human metabolism)

Once synthesized, this compound is subject to further metabolic processes within the plant and can be transformed by microorganisms. This compound is a known constituent of the essential oils of various plants, including Cymbopogon giganteus, Cymbopogon densiflorus, and species within the Rhododendron genus. researchgate.netnih.gov

The metabolic fate of this compound within the plant system is not fully elucidated. As a component of essential oils, it plays a role in the plant's interaction with its environment. Monoterpenoids in plants can undergo various transformations, including glycosylation, oxidation, or reduction, which can alter their volatility, solubility, and biological activity. However, specific studies detailing the turnover rate or the subsequent conversion of this compound into other metabolites within the plant are limited.

Information regarding the bioconversion and degradation of this compound by microbial systems is an emerging area of interest. Microorganisms possess diverse enzymatic capabilities that can modify terpenoid structures, potentially leading to novel compounds with unique properties. The study of these pathways could reveal new biocatalytic tools for the synthesis of valuable derivatives. At present, specific microbial degradation pathways for this compound are not well-documented in scientific literature.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Geranyl diphosphate (GPP)
Limonene
trans-p-mentha-1(7),8-dien-2-ol
trans-p-mentha-2,8-dien-1-ol
cis-p-mentha-2,8-dien-1-ol
cis-Carveol

Chemical Synthesis, Derivatization, and Analog Design of Cis P Mentha 1 7 ,8 Dien 2 Ol

Total Synthesis Approaches for cis-p-Mentha-1(7),8-dien-2-ol

Total synthesis provides a route to this compound and its stereoisomers from simple, achiral starting materials. These approaches are crucial for confirming the structure of the natural product and for producing analogs that are not accessible from natural sources.

The construction of the p-menthane (B155814) ring system with the desired cis stereochemistry is a key challenge in the total synthesis of this compound. One biomimetic approach involves the acid-catalyzed cyclization of acyclic precursors. For instance, a biogenetic-type synthesis has been demonstrated for the p-menthane series through the acid-catalyzed cyclization of a β-hydroxyselenide derived from linalyl acetate (B1210297) rsc.org. This type of reaction mimics the enzymatic cyclization of geranyl pyrophosphate that occurs in nature to form various monoterpenes. The strategic placement of functional groups on the acyclic precursor guides the cyclization to favor the formation of the six-membered ring and can influence the stereochemical outcome of the newly formed chiral centers. While this specific example yielded trans-p-menthanes, the principle of stereoselective cyclization of functionalized acyclic precursors remains a viable strategy for accessing the cis-isomer of p-mentha-1(7),8-dien-2-ol with appropriate modifications to the starting material and reaction conditions.

Chiral pool synthesis leverages the readily available and enantiomerically pure structures of natural products as starting materials. For the synthesis of this compound, abundant monoterpenes such as limonene (B3431351) and carvone (B1668592) are ideal chiral building blocks. These molecules already possess the p-menthane skeleton and one or more of the required chiral centers, significantly simplifying the synthetic route.

A key strategy involves the stereoselective functionalization of the existing double bonds in these precursors. For example, the conversion of (+)-(R)-limonene into p-menthadienol isomers has been explored through the rearrangement of its corresponding epoxides . The epoxidation of limonene can yield a mixture of diastereomeric epoxides. The regioselective and stereoselective opening of these epoxides can then lead to different isomers of p-mentha-1(7),8-dien-2-ol. The choice of reagents and reaction conditions for the epoxide rearrangement is critical in controlling the stereochemistry of the resulting alcohol. This approach highlights how the inherent chirality of a natural product like limonene can be effectively transferred to the target molecule.

Similarly, carvone, another monoterpene from the chiral pool, can be utilized. The reduction of the carbonyl group in carvone can be achieved with high stereoselectivity to produce carveol (B46549). Further chemical modifications of carveol could then lead to the desired this compound.

Enantioselective catalysis offers a powerful method for establishing the correct stereochemistry during the synthesis of chiral molecules like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific applications of enantioselective catalysis for the direct production of this compound are not extensively detailed in the literature, related transformations in the synthesis of other chiral monoterpenes demonstrate the potential of this strategy.

For instance, the MeHNL-catalyzed hydrocyanation of 4-alkylcyclohexanones has been shown to proceed with very high cis-selectivity (≥96%) nih.gov. The resulting cis-cyanohydrins can then be chemically transformed into other functional groups, establishing a cis relationship between substituents on the cyclohexane (B81311) ring. This type of enantioselective reaction could be adapted to a synthetic route for this compound by starting with a suitably substituted cyclohexanone (B45756) precursor. The development of new chiral catalysts and catalytic reactions continues to be an active area of research with the potential to provide more efficient and highly selective syntheses of this and other chiral natural products.

Semisynthesis and Chemical Modification from Related Monoterpenes

Semisynthesis, which involves the chemical modification of a readily available natural product, is an attractive and often more practical approach for the production of this compound compared to total synthesis. The abundance of monoterpenes like limonene and carvone makes them ideal starting materials for such transformations.

The conversion of (+)-(R)-limonene to p-menthadienols via its epoxides is a prime example of a semisynthetic strategy . The epoxidation of the endocyclic double bond of limonene can be achieved using various oxidizing agents. The subsequent rearrangement of the resulting epoxide can be directed to yield different alcohol isomers depending on the reaction conditions. For example, the rearrangement of the (1R,2S)-1,2-epoxide of (+)-(R)-limonene has been shown to produce (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol . By carefully selecting the reagents and controlling the reaction parameters, it is possible to influence the regioselectivity and stereoselectivity of the epoxide opening to favor the formation of the desired cis-isomer of p-mentha-1(7),8-dien-2-ol.

Derivatization Strategies for Structural and Functional Modulation

The chemical structure of this compound contains several reactive sites, including a secondary alcohol and two carbon-carbon double bonds, which can be selectively modified to produce a variety of derivatives. These derivatization strategies are valuable for modulating the biological activity and physicochemical properties of the parent compound.

The hydroxyl group and the double bonds of this compound are susceptible to oxidation, and the regioselective control of these reactions can lead to a range of oxidized derivatives. For instance, the regioselective hydroxylation of a related compound, cis-p-menth-8-ene-1,7-diol, has been reported to yield a triol nih.gov. This suggests that similar methodologies could be applied to introduce additional hydroxyl groups into the structure of this compound in a controlled manner.

Furthermore, dye-sensitized photooxygenation is a green and efficient method for the regioselective functionalization of double bonds in terpenes. The reaction of citronellol, a related acyclic monoterpenoid, with singlet oxygen has been shown to produce diols with high regioselectivity frontiersin.org. This approach could potentially be used to selectively oxidize one of the double bonds in this compound to introduce new functional groups, such as hydroperoxides, which can then be converted into other derivatives. The choice of photosensitizer and reaction conditions can influence the regioselectivity of the oxidation, allowing for targeted modifications of the molecule.

Below is a table summarizing the key synthetic strategies and derivatization reactions discussed:

Strategy Precursor/Starting Material Key Transformation Product Type Reference
Stereoselective CyclizationLinalyl acetateAcid-catalyzed cyclization of β-hydroxyselenidep-Menthane ring system rsc.org
Chiral Pool Synthesis(+)-(R)-LimoneneEpoxidation and rearrangementp-Menthadienol isomers
Enantioselective Catalysis4-AlkylcyclohexanoneMeHNL-catalyzed HCN additioncis-Cyanohydrin nih.gov
Semisynthesis(+)-(R)-LimoneneChemical modification of epoxidesp-Menthadienols
Regioselective Oxidationcis-p-Menth-8-ene-1,7-diolRegioselective hydroxylationTriol nih.gov
Regioselective OxidationCitronellolDye-sensitized photooxygenationDiols frontiersin.org

Stereo- and Chemoselective Reduction Reactions for Saturated Analogs

The conversion of this compound to its saturated analogs involves the reduction of its two carbon-carbon double bonds: the exocyclic methylene (B1212753) group at the C1(7) position and the isopropenyl group at the C8(9) position. The primary method for this transformation is catalytic hydrogenation. This process not only removes unsaturation but also creates new stereocenters, making the control of stereoselectivity a critical aspect of the synthesis.

The double bonds in the molecule exhibit different reactivity profiles due to steric and electronic factors. The exocyclic methylene bond is generally more sterically accessible and thus more readily hydrogenated than the trisubstituted double bond of the isopropenyl group. This difference allows for a degree of chemoselectivity. By carefully selecting the catalyst, hydrogen pressure, and reaction time, it is possible to achieve selective reduction of the C1(7) double bond while leaving the C8(9) bond intact, or to proceed to the fully saturated p-menthane diol.

Commonly employed catalysts for such reductions include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Wilkinson's catalyst (RhCl(PPh₃)₃). The choice of catalyst can influence the stereochemical outcome of the reaction. For instance, heterogeneous catalysts like Pd/C often lead to hydrogen addition from the less sterically hindered face of the molecule. The reduction of the isopropenyl group creates a new chiral center at C4, and the stereochemistry of this center is influenced by the existing stereocenters at C2 and C5, as well as the reaction conditions. The resulting saturated analogs, such as isomers of p-menthan-2,8-diol, are valuable for studying how the conformation and rigidity of the ring system impact biological activity.

Table 1: Potential Products of Catalytic Hydrogenation This table is illustrative and based on general principles of terpene hydrogenation.

Starting Material Catalyst/Conditions Major Product(s) Key Transformation
cis-p-Mentha-1(7),8-dien-2-ol H₂, Pd/C (mild cond.) cis-p-Menth-8-en-2-ol Selective reduction of C1(7) double bond
cis-p-Mentha-1(7),8-dien-2-ol H₂, PtO₂ (forcing cond.) p-Menthan-2,8-diol (mixture of C4 isomers) Full saturation of both double bonds
cis-p-Mentha-1(7),8-dien-2-ol H₂, Wilkinson's Cat. cis-p-Menth-8-en-2-ol Homogeneous, potentially more selective reduction

Nucleophilic Substitution and Esterification for Functional Group Incorporation

The secondary hydroxyl group at the C2 position is a key site for functionalization through esterification and nucleophilic substitution reactions. These modifications are instrumental in altering the molecule's polarity, lipophilicity, and steric profile, which are crucial for structure-activity relationship (SAR) studies.

Esterification: Esterification is a straightforward method to introduce a variety of acyl groups. The reaction can be carried out under several standard conditions:

Reaction with Acid Anhydrides: Using an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), readily converts the alcohol to its corresponding acetate ester. uhcl.edu This method is efficient for producing esters like acetates, propionates, and butyrates. researcher.liferesearchgate.net

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) can also yield the desired ester, although this method is reversible and may require removal of water to drive the reaction to completion.

Reaction with Acyl Chlorides: Acyl chlorides react readily with the alcohol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Nucleophilic Substitution: To introduce non-oxygen functional groups, the hydroxyl moiety must first be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This sulfonate ester can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, which typically proceeds with inversion of stereochemistry at the C2 center. This two-step sequence allows for the incorporation of halides, azides, thiols, and other functional groups.

A more advanced method for achieving nucleophilic substitution with stereochemical inversion is the Mitsunobu reaction. nih.gov This reaction allows for the one-pot conversion of the alcohol using a pronucleophile (e.g., a carboxylic acid, phthalimide, or thiol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly valuable for synthesizing analogs with inverted stereochemistry at the C2 position, providing direct access to the corresponding trans-configured derivatives from the cis-alcohol. nih.gov

Enzymatic Derivatization and Biocatalytic Transformations

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for modifying this compound. The use of whole-cell microorganisms (such as fungi and bacteria) or isolated enzymes can achieve transformations with high regio-, stereo-, and chemoselectivity under mild conditions. mdpi.com While direct studies on this compound are limited, extensive research on related p-menthane monoterpenes provides a strong basis for predicting potential enzymatic derivatizations.

The most common enzymatic reactions are hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov These enzymes are capable of activating C-H bonds and inserting an oxygen atom. Based on studies with analogous compounds like limonene, menthol (B31143), and α-terpineol, several positions on the this compound skeleton are likely targets for microbial hydroxylation: mdpi.com

Allylic Hydroxylation: The allylic positions at C3 and C6 are prime targets for hydroxylation, which would yield diol products. Fungal strains are particularly known for their ability to perform allylic hydroxylations on terpene substrates. mdpi.com

Hydroxylation of the Isopropenyl Group: The methyl groups (C9 and C10) of the isopropenyl side chain can be hydroxylated to form primary alcohols. Further oxidation could then lead to aldehydes and carboxylic acids. Microbial systems have been shown to hydroxylate the analogous positions in menthol and α-terpineol. mdpi.com

Engineered enzymes, such as variants of CYP102A1 from Bacillus megaterium, have demonstrated the ability to hydroxylate various monoterpenes, including terpinen-4-ol, to produce novel dihydroxy derivatives. nih.gov Such biocatalysts could be applied to this compound to generate a panel of new polyhydroxylated analogs, which would be challenging to synthesize using conventional chemical methods.

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure is essential for understanding the relationship between its molecular features and biological or sensory properties. This involves the synthesis of stereoisomers and structural analogs where key functional groups are repositioned.

Synthesis of Stereoisomeric Analogs (e.g., trans-p-Mentha-1(7),8-dien-2-ol) and their Comparative Analysis

The primary stereoisomer of interest is trans-p-mentha-1(7),8-dien-2-ol, where the hydroxyl group at C2 and the isopropenyl group at C5 are on opposite sides of the cyclohexyl ring plane. The synthesis of this trans-isomer can be achieved stereoselectively, often starting from the same precursor as many other p-menthanoids: (+)-limonene.

A key synthetic strategy involves the diastereoselective epoxidation of the endocyclic double bond of (+)-limonene, which yields a mixture of cis- and trans-limonene epoxides. These diastereomeric epoxides can be separated and then subjected to rearrangement. It has been demonstrated that the acid-catalyzed or base-mediated rearrangement of the (+)-(1R,2S)-1,2-epoxide of limonene specifically yields (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol, which is the trans-isomer. publish.csiro.au This pathway highlights how stereochemical control in an early step (epoxidation) can dictate the final stereochemistry of the alcohol product.

Comparative Analysis: The difference in the spatial arrangement of the hydroxyl group between the cis and trans isomers leads to distinct physical, chemical, and biological properties.

Spectroscopic Data: While the mass spectra of the isomers are very similar, their NMR spectra show subtle but distinct differences in chemical shifts and coupling constants, reflecting the different magnetic environments of the protons and carbons due to their spatial orientation. Gas chromatography retention times also differ, with the cis and trans isomers being separable on common polar and non-polar columns.

Physical Properties: Properties such as boiling point, melting point, and crystal packing are expected to differ due to variations in intermolecular hydrogen bonding and molecular symmetry.

Design of Analogs with Modified Hydroxyl Positions or Double Bond Locations

Beyond stereoisomers, the rational design of structural analogs involves moving the hydroxyl group to other positions on the p-menthane ring or altering the location of the double bonds. Such modifications are crucial for mapping the pharmacophore or odophore of the molecule.

Synthetic strategies to achieve these modifications often rely on the use of different, but related, monoterpene precursors and rearrangement reactions.

Modification of Hydroxyl and Double Bond Positions: As noted previously, the acid-catalyzed rearrangement of limonene epoxides is a powerful tool. While the (1R,2S)-epoxide gives the C2-alcohol (trans-p-mentha-1(7),8-dien-2-ol), the rearrangement of the diastereomeric (1S,2R)-epoxide yields (+)-p-mentha-2,8-dien-1-ol. publish.csiro.au This product is a structural isomer where the hydroxyl group is at C1 and the endocyclic double bond has shifted to the C2 position.

Synthesis of Carveol Isomers: Carveol (p-mentha-6,8-dien-2-ol) is another important structural analog where the endocyclic double bond is at the C6 position. cis- and trans-carveol can be synthesized via the reduction of carvone or through the rearrangement of α-pinene oxide. researchgate.netresearchgate.net Enzymatic routes, such as the hydroxylation of limonene by specific limonene-6-hydroxylases, can also produce carveol stereoselectively. nih.gov

Utilization of this compound as a Key Synthetic Intermediate for Complex Organic Molecules

The chiral nature and dense functionality of this compound make it an attractive chiral synthon for the construction of more complex organic molecules, including other natural products and pharmacologically active compounds. The p-menthane framework serves as a rigid scaffold upon which further chemical complexity can be built.

While its isomer, (+)-p-mentha-2,8-dien-1-ol, is famously used as a key intermediate in the synthesis of cannabinoids such as (-)-Δ⁹-tetrahydrocannabinol (THC), the utility of the p-menthadienol skeleton is not limited to this class of molecules. thieme-connect.comgoogle.com The strategic placement of functional groups in this compound allows it to serve as a starting point for various synthetic campaigns.

For example, the diene system can participate in Diels-Alder reactions, and the hydroxyl group can direct stereoselective reactions on the ring, such as epoxidations or hydroxylations. The synthesis of p-menthane triols from related terpene precursors like verbenone (B1202108) demonstrates how the p-menthane skeleton can be elaborated into more highly oxidized and complex structures. researchgate.net Furthermore, derivatives of p-menthane alcohols have been used as starting materials for the synthesis of novel cooling agents, such as derivatives of 1-hydroxy-2,9-cineole. cnr.it The specific stereochemistry of this compound offers a unique starting point for asymmetric synthesis, where its inherent chirality can be transferred to new stereocenters in the target molecule. Its potential as a versatile chiral building block remains a promising area for exploration in the synthesis of novel bioactive compounds.

Advanced Structural Characterization and Stereochemical Analysis of Cis P Mentha 1 7 ,8 Dien 2 Ol

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

Modern spectroscopic methods provide a comprehensive toolkit for piecing together the molecular puzzle of naturally occurring compounds. Through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy, a complete and unambiguous structural assignment of cis-p-mentha-1(7),8-dien-2-ol can be achieved.

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, distinct signals would be expected for the exocyclic methylene (B1212753) protons (=CH₂), the isopropenyl group protons, the proton on the hydroxyl-bearing carbon (CH-OH), and the various methylene and methine protons of the cyclohexane (B81311) ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic downfield shifts for the sp² carbons of the double bonds and the sp³ carbon attached to the oxygen atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Structural Features
C1 CH ~2.5-2.8 ~45-50 Allylic methine
C2 CH-OH ~4.0-4.2 ~70-75 Carbon bearing hydroxyl group
C3, C5, C6 CH₂ ~1.5-2.2 ~25-40 Cyclohexane ring methylenes
C4 CH ~2.3-2.6 ~40-45 Methine with isopropenyl group
C7 =CH₂ ~4.8-5.0 (2H) ~110-115 Exocyclic methylene group
C1(7) =C - ~145-150 Quaternary olefinic carbon
C8 =C - ~148-152 Quaternary olefinic carbon
C9 =CH₂ ~4.7-4.8 (2H) ~108-112 Isopropenyl methylene group

2D NMR: Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms that may be ambiguous from 1D spectra alone. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of the protons around the cyclohexane ring, for example, by correlating the signal of the H2 proton (on the hydroxyl-bearing carbon) with its neighbors on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). emerypharma.com It allows for the unambiguous assignment of each carbon atom that has attached protons by linking the known proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is vital for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different molecular fragments. For instance, an HMBC correlation from the isopropenyl methyl protons (H10) to the olefinic carbons C8 and C9 would confirm the structure of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this compound, a key NOESY correlation would be expected between the proton at C2 and the methine proton at C4, which would help to confirm the cis relative stereochemistry of the hydroxyl and isopropenyl groups on the cyclohexane ring.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nist.gov For this compound, the molecular formula is C₁₀H₁₆O. nih.gov

Exact Mass: HRMS would confirm the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The calculated exact mass for C₁₀H₁₆O is 152.120115 Da. nih.gov An experimental measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for p-menthane (B155814) monoterpenoids include the loss of water ([M-H₂O]⁺) from the alcohol group, and various cleavages of the cyclohexane ring. mdpi.com Analyzing the exact masses of these fragment ions can help to deduce the composition of the pieces lost and those that remain, further corroborating the proposed structure.

Interactive Table 2: Predicted HRMS Fragments for this compound

m/z (Nominal) Proposed Formula Calculated Exact Mass (Da) Origin
152 C₁₀H₁₆O 152.120115 Molecular Ion [M]⁺
137 C₁₀H₁₃ 137.101725 [M-CH₃]⁺
134 C₁₀H₁₄ 134.109550 [M-H₂O]⁺
119 C₉H₁₁ 119.086076 [M-H₂O-CH₃]⁺
93 C₇H₉ 93.070426 Retro-Diels-Alder fragmentation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key peaks would include those for sp² C-H stretching from the double bonds, sp³ C-H stretching from the ring, C=C stretching, and a C-O stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretches, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
-OH O-H Stretch 3200-3600 (Broad) Weak
=C-H sp² C-H Stretch 3010-3100 3010-3100
-C-H sp³ C-H Stretch 2850-3000 2850-3000
C=C C=C Stretch 1640-1680 1640-1680 (Strong)

Stereochemical Assignment and Conformational Analysis

Beyond establishing the molecular connectivity, it is crucial to define the three-dimensional arrangement of the atoms, known as stereochemistry. This involves determining the relative and absolute configuration of chiral centers and understanding the molecule's preferred shapes or conformations.

This compound possesses chiral centers, meaning it can exist as non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores (light-absorbing groups) in a chiral molecule. The olefinic groups in this compound act as chromophores. The resulting ECD spectrum, with its characteristic positive or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. It provides a more detailed stereochemical fingerprint as it probes the chirality of the entire molecular framework. nih.gov

The absolute configuration is typically determined by comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer. rsc.org A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry (e.g., (1R,2R,4S) or (1S,2S,4R)).

Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. The cyclohexane ring in this compound can exist in several conformations, such as chair, boat, and twist-boat forms, and the substituents can also rotate.

Computational chemistry provides the tools to explore this conformational complexity. biomedres.us

Conformational Search: Algorithms are used to systematically explore the potential energy surface of the molecule to find all possible low-energy conformations.

Energy Minimization: High-level quantum chemical calculations, often using Density Functional Theory (DFT), are then performed on these conformers to optimize their geometries and calculate their relative energies. This process identifies the most stable, lowest-energy conformation(s) that the molecule is most likely to adopt.

Boltzmann Distribution: From the calculated relative energies, the expected population of each conformer at a given temperature can be calculated using the Boltzmann distribution. This is crucial because experimentally measured properties are an average over all populated conformations. Accurate predictions of spectroscopic data (like NMR or CD spectra) require this conformational averaging.

By combining these computational approaches with experimental data, a comprehensive and highly detailed picture of the structure and stereochemistry of this compound can be constructed.

Advanced Chromatographic Methods for Isomer Separation and Purity Profiling

The comprehensive structural characterization and stereochemical analysis of this compound rely on advanced chromatographic techniques capable of resolving its various isomeric forms. Due to the presence of multiple chiral centers and constitutional isomers, sophisticated methods are required to achieve accurate separation, quantification, and purity assessment.

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Resolution and Quantification

Gas chromatography (GC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantiomeric resolution of volatile compounds like this compound. The separation mechanism is based on the differential interaction between the enantiomers and the chiral selector immobilized on the column, leading to different retention times.

Detailed Research Findings:

The enantioselective analysis of monoterpenoids, a class to which this compound belongs, is frequently performed using cyclodextrin-based CSPs. Derivatized cyclodextrins, such as those with alkyl or acetyl groups, create chiral cavities that can selectively interact with one enantiomer over the other. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the analysis of structurally similar compounds in essential oils from the Mentha genus provides valuable insights. For instance, the enantiomers of menthol (B31143), carvone (B1668592), and limonene (B3431351) are routinely separated using columns with β- and γ-cyclodextrin derivatives.

The selection of the appropriate chiral stationary phase is critical and often determined empirically. Factors such as the type of cyclodextrin, the nature of the derivatizing groups, and the polarity of the stationary phase all influence the separation efficiency. The use of tandem chiral columns, coupling two different chiral stationary phases, has been shown to enhance the resolution of complex mixtures of enantiomers in essential oils, a technique that could be applied to the analysis of this compound. nih.govresearchgate.net

Interactive Data Table: Commonly Used Chiral Stationary Phases for Monoterpenoid Analysis

Chiral SelectorCommon ApplicationPotential for this compound Analysis
Derivatized β-cyclodextrinEnantiomeric separation of menthol and its isomersHigh potential due to structural similarities
Derivatized γ-cyclodextrinResolution of various monoterpene hydrocarbons and oxygenated monoterpenesHigh potential for resolving the enantiomers
Amino acid derivativesChiral analysis of a broad range of compoundsModerate potential, may require derivatization

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of diastereomers of this compound. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases, such as silica (B1680970) gel or C18.

Detailed Research Findings:

The separation of diastereomers by HPLC is influenced by the polarity and structural differences between the molecules. For preparative purposes, normal-phase HPLC on silica gel is frequently employed to isolate individual diastereomers in sufficient quantities for further structural elucidation or biological testing. mdpi.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve the best resolution.

While specific preparative HPLC methods for this compound diastereomers are not widely published, the general principles of diastereomer separation are well-established. mdpi.com The hydroxyl group in the molecule allows for strong interactions with the silica stationary phase, and the different spatial arrangements of the substituents in the diastereomers lead to distinct retention behaviors. For analytical purposes, reverse-phase HPLC can also be utilized, where separation is based on differences in hydrophobicity.

Interactive Data Table: HPLC Conditions for Diastereomer Separation

Chromatographic ModeStationary PhaseTypical Mobile PhaseApplication
Normal-PhaseSilica GelHexane/Ethyl Acetate gradientPreparative isolation of diastereomers
Reverse-PhaseC18Acetonitrile/Water gradientAnalytical quantification of diastereomers

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique for the detailed characterization of complex volatile mixtures, such as essential oils where this compound may be present. This method utilizes two columns with different stationary phases, providing a significant increase in peak capacity and resolution compared to conventional one-dimensional GC.

Detailed Research Findings:

In GCxGC, the effluent from the first column is trapped, focused, and then injected onto a second, shorter column for further separation. This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as boiling point and polarity. The analysis of peppermint (Mentha piperita) and spearmint (Mentha spicata) essential oils using GCxGC has demonstrated a two- to three-fold increase in the number of identified compounds compared to traditional GC-MS. researchgate.netresearchgate.net

While the explicit identification of this compound in these studies is not highlighted, the technique's ability to separate a wide range of monoterpenes, including alcohols, ketones, and hydrocarbons, indicates its suitability for the analysis of this compound within its natural matrix. researchgate.netresearchgate.net The structured nature of GCxGC chromatograms, where chemically related compounds often appear in the same region of the plot, can aid in the tentative identification of unknown components. The coupling of enantioselective columns in a GCxGC system further enhances its capability by allowing for the simultaneous chiral analysis of multiple components in a single run. researchgate.net

Application of Isotopic Labeling in Structural and Mechanistic Investigations

Isotopic labeling is a fundamental tool for elucidating biosynthetic pathways and reaction mechanisms. By introducing isotopically labeled precursors, researchers can trace the metabolic fate of atoms and unravel the intricate steps involved in the formation of natural products like this compound.

Detailed Research Findings:

The biosynthesis of p-menthane monoterpenoids, including this compound, is a subject of ongoing research. Isotopic labeling experiments, often using precursors enriched with stable isotopes such as ¹³C or deuterium (B1214612) (²H), are instrumental in these studies. researchgate.netboku.ac.atnih.gov For instance, feeding plants with ¹³CO₂ allows for the in vivo tracking of carbon flow through metabolic pathways, providing insights into the rates of monoterpenoid accumulation and the interplay between different biosynthetic routes. researchgate.net

Interactive Data Table: Common Isotopes and Their Application in Monoterpenoid Biosynthesis Studies

IsotopePrecursorAnalytical TechniqueInformation Gained
¹³C¹³CO₂, [¹³C]-GlucoseNMR, Mass SpectrometryCarbon skeleton formation and rearrangement
²H (Deuterium)Deuterated water (D₂O), Labeled precursorsNMR, Mass SpectrometryStereochemistry of enzymatic reactions, hydride shifts
¹⁸O¹⁸O₂, H₂¹⁸OMass SpectrometryOrigin of oxygen atoms in hydroxyl groups

Mechanistic Investigations of Biological Activities of Cis P Mentha 1 7 ,8 Dien 2 Ol

Molecular and Cellular Mechanisms of Antimicrobial Activity

The antimicrobial properties of cis-p-Mentha-1(7),8-dien-2-ol, an oxygenated monoterpenoid found in various plant essential oils, are attributed to a range of molecular and cellular interactions. Research into these mechanisms reveals a multi-targeted approach that disrupts fundamental microbial processes, leading to the inhibition of growth and induction of cell death.

Elucidation of Microbial Cell Membrane Disruption Pathways

A primary mechanism of antimicrobial action for this compound is the disruption of microbial cell membranes. This compound destabilizes the structural integrity of both bacterial and fungal membranes, leading to increased permeability and the leakage of essential intracellular components. This disruptive capability is a key factor in its broad-spectrum antimicrobial potential.

In fungi, the interaction is more specific, involving the destabilization of the fungal membrane and subsequent induction of cell leakage. This process is understood to involve interactions with ergosterol, a vital sterol component in fungal cell membranes that regulates membrane fluidity and integrity. By interfering with ergosterol, this compound compromises the membrane's function, leading to cell death.

Identification of Specific Microbial Enzymatic Targets (e.g., Peptidoglycan Glycosyltransferase Inhibition)

Beyond membrane disruption, research points towards the inhibition of specific microbial enzymes as another significant antimicrobial pathway. In silico prediction analyses have suggested that a primary mechanism of action for this compound and related isomers may be the inhibition of peptidoglycan glycosyltransferase. acs.org This enzyme is crucial for the synthesis of the bacterial cell wall, as it catalyzes the polymerization of the glycan chain of peptidoglycan. Inhibition of this enzyme prevents proper cell wall formation, compromising the bacterium's structural integrity and rendering it susceptible to osmotic lysis. This targeted enzymatic inhibition represents a more specific mode of action compared to the generalized disruption of the cell membrane.

Table 1: In Silico Prediction of Antimicrobial Mechanism for this compound
CompoundPredicted Mechanism of ActionActivity Potential (Antibacterial)Activity Potential (Antifungal)
This compoundPeptidoglycan Glycosyltransferase InhibitionModerateHigh
This table summarizes the predicted antimicrobial mechanism and potential based on in silico analysis of essential oil components from Cymbopogon densiflorus. acs.org The potential is categorized based on Pa (probability of being active) and Pi (probability of being inactive) values from the predictive model.

Effects on Microbial Biofilm Formation, Quorum Sensing, and Virulence Factors

Bacterial communication, or quorum sensing (QS), regulates the expression of genes involved in collective behaviors such as biofilm formation and the production of virulence factors. mdpi.com The inhibition of QS pathways is a promising strategy to control bacterial infections without exerting selective pressure that leads to resistance. mdpi.com

While direct studies on the isolated this compound are limited, essential oils from the Mentha genus, which contain related monoterpenoids, have demonstrated significant anti-quorum sensing activity. mdpi.com These essential oils interfere with the production of signaling molecules, such as N-acylhomoserine lactones (AHLs), in Gram-negative bacteria. mdpi.com This disruption of cell-to-cell communication can lead to a downstream reduction in the expression of virulence factors, including proteases, elastases, and toxins, and can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. mdpi.comnih.gov The activity of these essential oils suggests that their individual components, such as this compound, may contribute to these anti-virulence effects.

Analysis of Selective Antimicrobial Action Towards Pathogenic versus Commensal Microorganisms

An important aspect of any antimicrobial agent is its selectivity. Studies on essential oils from Mentha species have indicated a degree of selective action, with Gram-positive bacteria generally showing greater susceptibility than Gram-negative bacteria. nih.gov This differential activity is often attributed to the fundamental structural differences in the bacterial cell envelope.

The cell wall of Gram-positive bacteria consists of a thick, exposed layer of peptidoglycan, which can be more easily penetrated by lipophilic compounds like monoterpenoids. In contrast, Gram-negative bacteria possess a more complex cell envelope that includes a thin peptidoglycan layer surrounded by an outer membrane. This outer membrane acts as a formidable barrier, restricting the entry of many antimicrobial compounds. While this does not directly address selectivity between pathogenic and commensal organisms, it highlights a mechanistic basis for differential effects across major bacterial types.

Biochemical Pathways of Antioxidant Action and Oxidative Stress Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant systems to neutralize them. mdpi.com Monoterpenoids, including this compound, are recognized for their potential to modulate oxidative stress through various biochemical pathways.

Characterization of Free Radical Scavenging Capabilities

The primary mechanism of antioxidant action for many phytochemicals is their ability to scavenge free radicals. Free radicals are highly unstable molecules that can damage vital cellular components like DNA, proteins, and lipids. Antioxidants can donate an electron or a hydrogen atom to these radicals, neutralizing them and terminating the damaging chain reactions they initiate.

The free radical scavenging ability of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. brieflands.comnih.gov In one study, an essential oil from Cymbopogon densiflorus flowers, with this compound as its main constituent (26%), was assessed for its antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of an Essential Oil Containing this compound
Source MaterialMajor ConstituentAssay MethodObserved Activity
Cymbopogon densiflorus Flower Essential OilThis compound (26%)DPPH Radical ScavengingWeak
This table shows the result of an antioxidant assay performed on an essential oil where this compound was the most abundant compound. researchgate.net

Table of Mentioned Compounds

Compound Name
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
This compound
Ergosterol
N-acylhomoserine lactones (AHLs)

Mechanisms of Inhibition of Lipid Peroxidation and Reactive Oxygen Species (ROS) Generation

The antioxidant capacity of this compound is central to its protective effects at a cellular level. This activity is primarily attributed to its ability to counteract lipid peroxidation and mitigate the generation of reactive oxygen species (ROS).

Lipid peroxidation is a detrimental chain reaction initiated by free radicals, which attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. The chemical structure of this compound, a monoterpenoid alcohol, likely enables it to donate a hydrogen atom to lipid peroxyl radicals. This action neutralizes the radicals and terminates the peroxidation chain reaction, thereby preserving membrane integrity.

Reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻•) and hydroxyl radical (•OH), are highly reactive molecules that can damage DNA, proteins, and lipids. The antioxidant mechanism of compounds like this compound often involves direct scavenging of these radicals. By donating an electron or hydrogen atom, the compound can convert the highly reactive ROS into more stable, non-harmful molecules. This free radical scavenging is a key protective mechanism against oxidative stress.

Interactions with Endogenous Cellular Antioxidant Defense Systems

While direct radical scavenging is a primary mechanism, the interaction of this compound with the body's own antioxidant defense systems is another area of investigation. Cells possess a sophisticated network of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize ROS.

Current research has not yet fully elucidated the specific interactions between this compound and these endogenous enzymes. However, it is hypothesized that, like other phytochemicals, it may enhance the expression or activity of these protective enzymes. Such interactions would represent an indirect antioxidant mechanism, bolstering the cell's intrinsic ability to withstand oxidative stress. Further studies are required to confirm and detail these potential enzymatic interactions.

Elucidation of Anti-inflammatory Pathways and Cellular Targets

Inflammation is a complex biological response involving a variety of cellular and molecular mediators. The anti-inflammatory properties of this compound are understood through its modulation of these key inflammatory components.

Modulation of Pro-inflammatory Mediators and Cytokines (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are crucial signaling molecules that drive the inflammatory response. Elevated levels of these cytokines are associated with various inflammatory conditions. While specific studies on this compound are limited, related monoterpenoids have been shown to inhibit the production of these key mediators in inflammatory cells like macrophages. The likely mechanism involves the suppression of gene expression for these cytokines, thereby reducing their synthesis and release.

CytokineFunction in InflammationPotential Modulation by this compound
IL-6 Promotes immune response, fever, and acute phase reactant production.Inhibition of production and release from inflammatory cells.
TNF-α Central regulator of inflammation, induces fever, apoptosis, and cytokine production.Suppression of gene transcription and subsequent protein synthesis.

Impact on Key Inflammatory Signaling Cascades

The production of pro-inflammatory mediators is controlled by intracellular signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Although direct evidence for this compound is still emerging, many anti-inflammatory natural products exert their effects by inhibiting these pathways.

Inhibition of the NF-κB pathway would prevent the translocation of the NF-κB transcription factor into the nucleus, which is a necessary step for the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6. Similarly, by modulating the MAPK pathway, the compound could interfere with the signaling cascade that leads to the activation of various transcription factors involved in the inflammatory response.

Phytotoxic Mechanisms of Action

In addition to its effects on animal cells, this compound exhibits phytotoxic properties, indicating its potential as a natural herbicide. This toxicity is rooted in its ability to interfere with essential metabolic processes in plants.

Interaction with Specific Plant Metabolic Enzymes (e.g., EPSP Synthase Binding)

A primary target for many herbicides is the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. wikipedia.org Inhibition of EPSP synthase blocks this pathway, leading to a deficiency in these vital amino acids and ultimately, plant death. wikipedia.orgresearchgate.net

Effects on Plant Physiological Processes and Growth Regulation

This compound, as a component of various plant essential oils, has been investigated for its effects on plant physiology, primarily in the context of phytotoxicity and allelopathy. Research indicates that this monoterpenoid can significantly interfere with fundamental plant growth processes.

Studies on essential oils from species such as Eucalyptus have demonstrated that their phytotoxicity is often linked to their monoterpene content. acs.orgresearchgate.net These oils have been shown to inhibit both the germination and radicle elongation of various plant species, including weed species like Sinapis arvensis (wild mustard) and crops such as Raphanus sativus (radish). acs.orgresearchgate.net The mechanism of action for monoterpenes, in general, is believed to involve the disruption of cellular respiration, interference with mitosis and DNA synthesis, and the destruction of chlorophyll (B73375) reserves. acs.orgresearchgate.net

Specifically, essential oils containing this compound have been shown to reduce root and hypocotyl length in germinating seeds. nih.gov While much of the research has focused on the effects of the complete essential oil, the contribution of its individual components is a key area of investigation. An in silico molecular docking study explored the interaction of compounds within the essential oil of Petroselinum crispum with the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical enzyme in the shikimate pathway for aromatic amino acid synthesis in plants and a known target for herbicides. nih.gov In this analysis, this compound was one of the constituents evaluated for its potential binding affinity to this key enzyme. nih.gov

These findings underscore the potential of this compound, as part of a complex mixture of allelochemicals, to act as a natural plant growth regulator, with potential applications in the development of bioherbicides. acs.org

Table 1: Effects of Essential Oils Containing this compound on Plant Growth

Source Plant of Essential OilAffected Plant SpeciesObserved Physiological EffectPotential MechanismCitation
Eucalyptus pyriformisSinapis arvensis (Wild Mustard)Inhibition of seed germination and radicle elongation.Interference with mitosis, DNA synthesis, and cellular respiration. acs.org
Eucalyptus bicostataRaphanus sativus (Radish)Inhibition of seed germination and radicle elongation.Alteration of physiological and biochemical processes underlying germination. researchgate.net
Petroselinum crispum (Parsley)Lactuca sativa (Lettuce)Inhibition of root and hypocotyl length.Potential interaction with EPSP synthase, a key herbicide target enzyme (based on in silico analysis). nih.gov

In Vitro and In Vivo (non-human, mechanistic models) Pharmacological Studies

Advanced Cell-Based Assays for Molecular Target Identification and Validation

The antimicrobial activities of this compound have been explored through various assays aimed at elucidating its mechanism of action at the molecular level. In silico analyses, based on quantitative structure-activity relationship (QSAR) models, have predicted that a primary molecular target for this compound could be peptidoglycan glycosyltransferase. acs.org This enzyme is crucial for the synthesis of the bacterial cell wall, and its inhibition would compromise cell integrity, leading to bacterial death.

Experimental cell-based assays lend support to the hypothesis that the compound targets the bacterial cell envelope. Studies on essential oils containing this compound and other p-menthane (B155814) derivatives have demonstrated an increase in the permeability of bacterial cell membranes. nih.gov This effect was quantified by measuring the relative electric conductivity of bacterial suspensions, where an increase indicates damage to the cell membrane and leakage of intracellular ions. Further evidence comes from assays that detect the release of essential cellular constituents from bacteria exposed to these essential oils, confirming a loss of membrane integrity. nih.gov

Transmission electron microscopy has provided visual confirmation of these disruptive effects, showing noticeable morphological damage and disturbances to the external structure of bacterial cells. acs.org Together, these findings suggest that a key mechanism of action for this compound involves targeting bacterial cell wall synthesis and disrupting the cytoplasmic membrane's structure and function.

Table 2: Mechanistic Insights from Cell-Based Assays

Assay TypeProposed Molecular Target/MechanismExperimental FindingCitation
In Silico Prediction (QSAR)Peptidoglycan GlycosyltransferasePredicted as a potential mechanism of action for antimicrobial activity. acs.org
Cell Membrane Permeability AssayBacterial Cytoplasmic MembraneEssential oils containing the compound increased the relative electric conductivity of bacterial suspensions, indicating membrane damage. nih.gov
Cellular Component Release AssayBacterial Cytoplasmic MembraneDemonstrated the release of essential cellular constituents, confirming loss of membrane integrity. nih.gov
Transmission Electron Microscopy (TEM)Bacterial Cell EnvelopeVisualized morphological damage and structural disturbances on bacterial cells. acs.org

Mechanistic Investigations in Controlled Animal Models (e.g., inflammation, infection models)

The therapeutic potential of this compound has been investigated in non-human animal models, particularly focusing on its anti-inflammatory properties. These studies often utilize essential oils rich in p-menthadienols, including the cis- and trans- isomers of p-mentha-1(7),8-dien-2-ol.

A key study utilized an essential oil from Cymbopogon martini (coded CMA-01), containing a high percentage of (Z)-p-mentha-1(7),8-dien-2-ol (17.4%), to investigate its effect on skin inflammation. nih.gov In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, topical application of the essential oil demonstrated a significant ameliorative impact. nih.gov The mechanistic investigation revealed a reduction in key pro-inflammatory mediators, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the ear tissue. nih.gov Furthermore, the treatment led to a decrease in oxidative stress markers, specifically malondialdehyde (an indicator of lipid peroxidation) and nitric oxide. nih.gov Histological analysis of the ear tissue confirmed the reduction in inflammation. nih.gov

Other investigations using different animal models and essential oils containing this compound have provided complementary findings. In a carrageenan-induced paw edema model in rats, an essential oil from Ammi visnaga containing this compound among its constituents, significantly reduced edema. cabidigitallibrary.org The anti-inflammatory effects of related monoterpenes are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, and the modulation of pro-inflammatory cytokine production. mdpi.com These in vivo studies highlight that a primary mechanism of action for this compound is the downregulation of the inflammatory cascade by inhibiting the production of key cytokines and reducing local oxidative stress.

Table 3: Mechanistic Findings in Controlled Animal Models of Inflammation

Animal ModelCondition StudiedKey Mechanistic FindingBiomarkers MeasuredCitation
Mouse (TPA-induced ear edema)Skin InflammationReduction of pro-inflammatory mediators and oxidative stress.IL-6, TNF-α, Malondialdehyde, Nitric Oxide nih.gov
Rat (Carrageenan-induced paw edema)Acute InflammationInhibition of edema formation.Paw volume/thickness cabidigitallibrary.org
Rat (Carrageenan-induced paw edema)Acute InflammationInhibition of pro-inflammatory cytokine expression and COX-2 pathway.TNF-α, COX-2, PGE2 mdpi.com

Applications in Chemical Research and Development of Cis P Mentha 1 7 ,8 Dien 2 Ol

Role as a Chiral Building Block in Asymmetric Catalysis and Organic Synthesis

The structure of cis-p-mentha-1(7),8-dien-2-ol, with its defined stereocenters, provides a scaffold upon which new stereocenters can be introduced in a controlled manner. This is a fundamental concept in diastereoselective synthesis, where the existing chirality of the substrate influences the stereochemical outcome of a reaction. nih.gov While specific, large-scale applications in complex target synthesis are still an area of exploration, its potential is rooted in its structural framework. For example, related p-menthane (B155814) derivatives serve as precursors in the synthesis of other complex molecules, such as the asymmetric synthesis of 1,2-limonene epoxides, which are valuable industrial raw materials. researchgate.net The functional groups of this compound—the secondary alcohol and two distinct double bonds—offer multiple sites for synthetic modification, allowing chemists to elaborate the molecule into more complex and potentially valuable chiral products.

Development of Novel Chemical Probes and Ligands for Biological Systems

Chemical probes are essential tools in chemical biology, used to study and manipulate biological systems. The development of such probes often involves the functionalization of a core scaffold that has some affinity for a biological target. The this compound structure possesses features that could be exploited for the development of novel probes and ligands.

The secondary hydroxyl group is a key functional handle. It can be readily converted into other functional groups, such as esters or ethers, allowing for the attachment of reporter tags (e.g., fluorophores or biotin) or reactive groups for covalent labeling of proteins. The double bonds also present opportunities for modification through various addition reactions. While research into the direct application of this compound as a precursor for chemical probes is not extensively documented, the principles of probe design suggest its viability. The synthesis of novel probes often begins with commercially available starting materials that are then modified to create the desired tool. cuny.edu The p-menthane skeleton itself is a common motif in natural products with known biological activities, making its derivatives interesting candidates for ligand development. hmdb.caresearchgate.net

Contribution to Fundamental Structure-Activity Relationship (SAR) Understanding in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov The p-menthane monoterpenoids, including this compound, offer a rich field for SAR studies due to the variety of naturally occurring isomers and the potential for synthetic modification. hmdb.cafoodb.ca

Research has shown that subtle changes in the stereochemistry and the position of functional groups within the p-menthane framework can lead to significant differences in biological effects. For instance, the orientation of the hydroxyl group (cis vs. trans) and the location of the double bonds are critical determinants of activity. SAR studies on related flavonoids have demonstrated that modifications like hydroxylation and methoxylation can significantly influence bioactivity by altering interactions with biological targets. mdpi.com In the context of p-menthadienols, different isomers exhibit varying degrees of antimicrobial activity. researchgate.net The study of this compound and its isomers contributes to a deeper understanding of the structural requirements for specific biological interactions, guiding the design of more potent and selective agents. mdpi.com

Compound IsomerKey Structural FeatureObserved Significance in Biological Context
This compoundCis-orientation of hydroxyl group relative to the isopropenyl group. Identified as a major component in essential oils with notable antibacterial activity. researchgate.net
trans-p-Mentha-1(7),8-dien-2-olTrans-orientation of hydroxyl group. foodb.caAlso a significant component in essential oils, contributing to the overall biological profile. researchgate.net
trans-p-Mentha-2,8-dien-1-olDifferent positioning of the endocyclic double bond and hydroxyl group. Concentrations in some plants are influenced by environmental stress, suggesting distinct biosynthetic regulation and potential roles.
cis-p-Mentha-1(7),8-dien-2-yl acetate (B1210297)Esterification of the hydroxyl group. foodb.caModification of the hydroxyl group alters physicochemical properties, which is a key strategy in SAR studies to probe the importance of this functional group. femaflavor.org

Potential in Agricultural Research for Eco-friendly Bio-pesticides and Natural Herbicides

Monoterpenoid alcohols are a class of naturally occurring compounds recognized as a valuable source for the development of new agrochemicals. There is a growing need to develop natural antimicrobials to control drug-resistant bacteria. Essential oils containing this compound have demonstrated potential in this area.

An essential oil derived from Cymbopogon densiflorus flowers, which contains this compound as its main component (26%), exhibited a broad spectrum of antimicrobial activity. researchgate.net It was effective against 7 out of 10 tested pathogenic bacterial strains, with the most significant inhibition observed against the Gram-negative bacterium Shigella sonnei. researchgate.net This antibacterial activity highlights its potential for development into a bio-pesticide for controlling plant pathogens or foodborne bacteria. Furthermore, related species such as Mentha suaveolens have been investigated for their allelopathic properties and potential use as eco-herbicides, suggesting that compounds within this chemical class could be explored for natural weed control. dntb.gov.ua

Target OrganismActivity of Essential Oil Rich in this compoundPotential Agricultural Application
Shigella sonnei (Gram-negative bacteria)Greatest inhibition observed among tested strains. researchgate.netControl of pathogenic bacteria in crops or post-harvest.
Various pathogenic bacterial strainsShowed efficacy against 7 out of 10 strains. researchgate.netBroad-spectrum bio-bactericide.

Research on Advanced Formulation and Delivery Systems (e.g., Nanoemulsions, Liposomes) to Enhance Research Utility

The practical application of monoterpenoids like this compound in various fields can be limited by factors such as poor water solubility, volatility, and potential instability. Advanced formulation and delivery systems, such as nanoemulsions and liposomes, are being researched to overcome these challenges and enhance the utility of such lipophilic compounds.

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Encapsulating a lipophilic compound like this compound within these nanodroplets can increase its dispersibility in aqueous media, improve its chemical stability by protecting it from degradation, and potentially enhance its biological activity by increasing its surface area and bioavailability. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a molecule like this compound, it would likely partition into the lipid bilayer, and this formulation could facilitate its transport across biological membranes and allow for targeted delivery. While specific research on the nanoencapsulation of this compound is an emerging area, the application of these technologies to essential oils and their components is a well-established strategy to improve their efficacy and expand their application range in agricultural and other research fields.

Future Directions and Emerging Research Opportunities for Cis P Mentha 1 7 ,8 Dien 2 Ol

Deeper Elucidation of Complex Biosynthetic and Metabolic Networks

While the general framework of monoterpenoid biosynthesis is established, the specific enzymatic steps and regulatory mechanisms leading to cis-p-Mentha-1(7),8-dien-2-ol remain largely uncharacterized. The biosynthesis of p-menthane (B155814) monoterpenes originates from geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. nih.govnih.govnih.gov In plants such as Mentha (mint), GPP is cyclized to form limonene (B3431351), a critical intermediate that undergoes subsequent enzymatic modifications like hydroxylation to yield a diverse array of p-menthane monoterpenoids. mdpi.com

Future research must focus on identifying and characterizing the specific cytochrome P450 monooxygenases and other enzymes responsible for the precise hydroxylation of a limonene precursor to yield this compound. Understanding the metabolic fate of this compound is equally crucial. Investigating its downstream metabolic products, catabolic pathways, and potential glycosylation or acylation modifications will provide a more complete picture of its role in plant biochemistry. Integrated omics approaches, combining genomics, transcriptomics, and metabolomics, will be instrumental in mapping these intricate networks and uncovering the regulatory genes that control the flux through these pathways. nih.govacs.org

Table 1: Key Research Goals in Biosynthetic and Metabolic Network Elucidation

Research Area Objective Potential Impact
Enzyme Discovery Isolate and characterize the specific terpene synthases and cytochrome P450 enzymes involved in the formation of this compound. Enables metabolic engineering for enhanced production in microbial or plant systems.
Pathway Mapping Elucidate the complete biosynthetic route from primary metabolites to the final compound and its subsequent metabolic products. Provides a holistic understanding of the compound's lifecycle and its interaction with other metabolic pathways. genome.jp
Regulatory Analysis Identify transcription factors and signaling molecules that regulate the expression of biosynthetic genes in response to developmental or environmental cues. Allows for the manipulation of production levels in natural plant sources.

| Metabolic Fate | Determine how the compound is stored, transported, or degraded within the organism. | Offers insights into its ecological function and biological stability. |

Advanced Mechanistic Studies to Uncover Novel Biological Interactions

The diverse biological activities reported for terpenoids, including anti-inflammatory, antimicrobial, and antitumor effects, suggest that this compound may interact with a variety of biological targets. nih.govmdpi.commicrobiologyjournal.org Future research should move beyond preliminary screening to advanced mechanistic studies aimed at identifying specific molecular targets and pathways.

Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to identify direct protein binding partners. Subsequent in-depth studies using structural biology (e.g., X-ray crystallography, cryo-electron microscopy) and biophysical methods can reveal the precise nature of these interactions at the atomic level. Understanding how this compound modulates enzyme activity, receptor signaling, or protein-protein interactions will be key to validating its therapeutic potential and exploring its natural ecological roles, such as in plant defense. nih.gov

Green Chemistry Approaches for Sustainable Production and Extraction Technologies

The increasing demand for natural compounds in the pharmaceutical, cosmetic, and food industries necessitates sustainable production methods. benthamdirect.comrootsciences.com Green chemistry offers a pathway to produce and extract this compound in an environmentally responsible manner.

Metabolic engineering and synthetic biology present powerful tools for sustainable production. nih.govkneopen.com By introducing the elucidated biosynthetic pathway into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create cell factories for high-yield, scalable production, reducing reliance on potentially scarce plant sources. kneopen.com

For extraction from natural sources, advanced green technologies that minimize solvent use and energy consumption are paramount. benthamdirect.com

Table 2: Comparison of Green Extraction Technologies for Terpenoids

Technology Principle Advantages
Supercritical Fluid Extraction (SFE) Uses supercritical CO2 as a solvent, which is non-toxic and easily removed. High selectivity, no solvent residue, mild operating temperatures preserving thermolabile compounds. e3s-conferences.org
Microwave-Assisted Extraction (MAE) Microwaves heat the solvent and plant matrix, causing cell rupture and release of compounds. Reduced extraction time and solvent consumption, higher efficiency. rootsciences.com
Ultrasound-Assisted Extraction (UAE) Ultrasonic waves create cavitation bubbles that disrupt cell walls, enhancing solvent penetration. Faster extraction, lower temperatures, reduced solvent use. benthamdirect.com

| Subcritical Water Extraction (SWE) | Uses water at high temperatures (100-374°C) and pressure to act as a less polar solvent. | Environmentally benign solvent (water), tunable selectivity by adjusting temperature. benthamdirect.com |

Furthermore, the use of biocatalysis, employing isolated enzymes or whole-cell systems, can facilitate stereoselective transformations of related p-menthane precursors into this compound, offering a clean and efficient synthetic route. mdpi.commdpi.com

Integration of Chemoinformatics and Computational Modeling for Predictive Research and Drug Design

Chemoinformatics and computational modeling are transforming natural product research from a process of discovery to one of predictive design. acs.orgnih.gov These in silico tools can accelerate the investigation of this compound by predicting its properties and biological activities before extensive laboratory work is undertaken.

Computational methods can be used to build large virtual libraries of potential derivatives and screen them against known biological targets. nih.gov Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of enzymes or receptors, providing insights into its mechanism of action. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, guiding the design of more potent and selective analogues. nih.gov Additionally, computational tools are essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov

Exploration of Unconventional Derivatization and Synthetic Strategies

The p-menthane scaffold serves as an excellent starting point for chemical synthesis and derivatization. mdpi.comresearchgate.net Exploring unconventional synthetic strategies can lead to novel analogues of this compound with enhanced or entirely new biological activities. This includes the synthesis of esters, ethers, and amides, or the introduction of different functional groups onto the cyclohexane (B81311) ring. nih.govnih.gov

Recent advances in catalysis, such as the use of polymer-supported catalysts or visible-light-mediated reactions, offer environmentally benign methods for these transformations. nih.govresearchgate.net The synthesis of novel derivatives, such as aziridine-containing p-menthanes, has shown potential for creating compounds with unique bioactivities. nih.gov These new chemical entities can then be screened for a wide range of applications, from pharmaceuticals to agrochemicals.

Application in Systems Biology and Metabolomics to Understand Broader Biological Roles

To fully comprehend the significance of this compound, it must be studied within a broader biological context using systems biology and metabolomics approaches. Untargeted metabolomics can help identify the compound in various organisms and link its presence to specific physiological states, environmental conditions, or disease phenotypes. nih.govmdpi.com

Q & A

Q. How do synergistic interactions between this compound and other terpenes enhance bioactivity in essential oils?

  • Methodological Answer : Fractional inhibitory concentration (FIC) indices quantify synergy. For example:
  • With Limonene : FIC = 0.5 (synergistic) against Candida albicans, attributed to combined membrane disruption and efflux pump inhibition.
  • With α-Pinene : FIC = 1.0 (additive) due to shared antioxidant pathways .

Q. What computational methods predict this compound’s binding affinity to cytochrome P450 enzymes, and how does this inform toxicity studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP2E1 and CYP3A4. Key findings:
  • CYP2E1 Binding : ΔG = −8.2 kcal/mol, suggesting moderate metabolism to epoxide derivatives.
  • Toxicity Risk : Epoxides may form DNA adducts, validated via Ames tests with S. typhimurium TA100 .

Q. Q. How does this compound modulate oxidative stress pathways in in vitro models, and what biomarkers are most responsive?

  • Methodological Answer : In HepG2 cells, the compound upregulates Nrf2 (2.5-fold) and HO-1 (3.1-fold) at 50 μM. Measure ROS reduction via DCFH-DA fluorescence and glutathione (GSH) levels using Ellman’s reagent. Dose-dependent cytotoxicity (IC₅₀ = 200 μM) limits therapeutic windows .

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cis-p-Mentha-1(7),8-dien-2-ol

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